molecular formula C15H17NO4 B15219950 1-Isopropyl-1H-indole-5,6-diyl diacetate

1-Isopropyl-1H-indole-5,6-diyl diacetate

Katalognummer: B15219950
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: QDQURPBYCZLFRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-1H-indole-5,6-diyl diacetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This compound is characterized by the presence of an indole core with isopropyl and diacetate functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-1H-indole-5,6-diyl diacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and phenylhydrazine.

    Functionalization: The indole core is then functionalized with isopropyl and diacetate groups. This can be achieved through a series of chemical reactions, including alkylation and acetylation.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Isopropyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced with other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1H-indole-5,6-diyl diacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-1H-indole-5,6-diyl diacetate can be compared with other indole derivatives, such as:

    1-Methyl-1H-indole-5,6-diyl diacetate: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-indole-5,6-diyl diacetate: Similar structure but with an ethyl group instead of an isopropyl group.

    1-Propyl-1H-indole-5,6-diyl diacetate: Similar structure but with a propyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

(6-acetyloxy-1-propan-2-ylindol-5-yl) acetate

InChI

InChI=1S/C15H17NO4/c1-9(2)16-6-5-12-7-14(19-10(3)17)15(8-13(12)16)20-11(4)18/h5-9H,1-4H3

InChI-Schlüssel

QDQURPBYCZLFRD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.